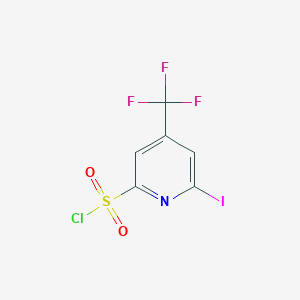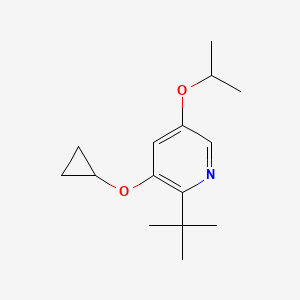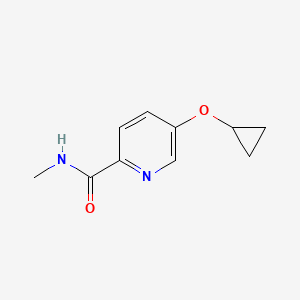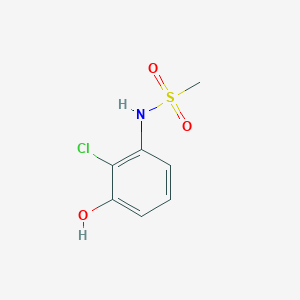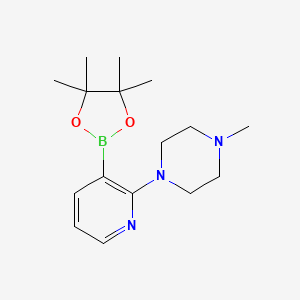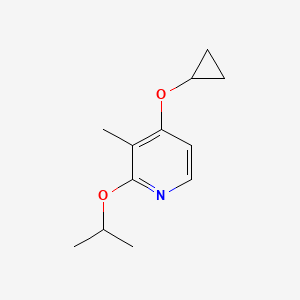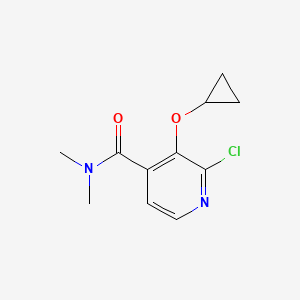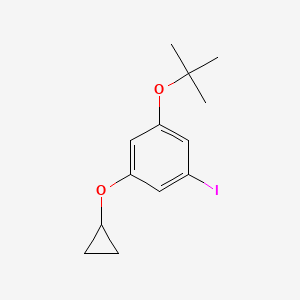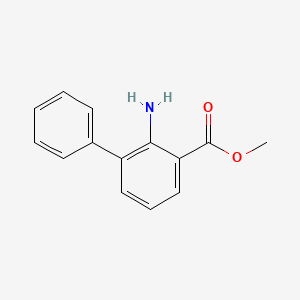
Methyl 2-aminobiphenyl-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-aminobiphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 2-position of the biphenyl structure. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminobiphenyl-3-carboxylate typically involves the reaction of 2-aminobiphenyl with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group with the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-aminobiphenyl-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Methyl 2-aminobiphenyl-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-aminobiphenyl-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active biphenyl moiety, which can interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminobiphenyl-2-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 2-aminobiphenyl-4-carboxylate: Another isomer with the carboxylate group at the 4-position.
Methyl 2-aminobiphenyl-3-carboxamide: Similar compound with an amide group instead of an ester group.
Uniqueness
Methyl 2-aminobiphenyl-3-carboxylate is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
methyl 2-amino-3-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9H,15H2,1H3 |
Clave InChI |
QGAWHXUCSXZGBX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


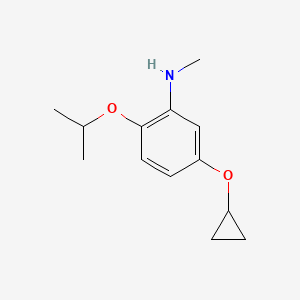
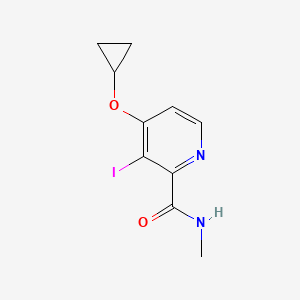

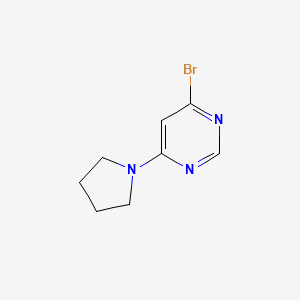
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
